molecular formula C18H18N2O5 B11161773 N-(1,3-benzodioxol-5-yl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11161773
M. Wt: 342.3 g/mol
InChI Key: PSLQYHBBZUYYFD-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” is a complex organic compound that features a combination of benzodioxole, furan, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Furan-2-carbonyl Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Piperidine-4-carboxamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide: can be compared with other benzodioxole or furan-containing compounds.

    N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives.

Uniqueness

The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18N2O5/c21-17(19-13-3-4-14-16(10-13)25-11-24-14)12-5-7-20(8-6-12)18(22)15-2-1-9-23-15/h1-4,9-10,12H,5-8,11H2,(H,19,21)

InChI Key

PSLQYHBBZUYYFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4

Origin of Product

United States

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